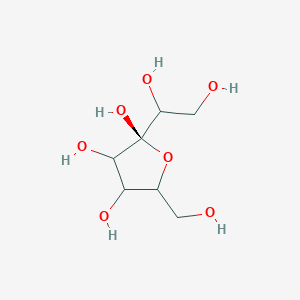
D-altrofurano-heptulose-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-altrofurano-heptulose-3 can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as the rhizomes of Actinidia kolomikta . The isolation process typically involves extraction and purification steps to obtain the pure compound.
Industrial Production Methods: The compound is available for research purposes and is not intended for human consumption .
Chemical Reactions Analysis
Types of Reactions: D-altrofurano-heptulose-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
D-altrofurano-heptulose-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various biochemicals and as a research tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of D-altrofurano-heptulose-3 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect carbohydrate metabolism and inflammatory responses .
Comparison with Similar Compounds
D-altrofurano-heptulose-3 is unique among heptoses due to its specific structure and properties. Similar compounds include sedoheptulose and mannoheptulose, which are also ketoheptoses with seven carbon atoms and a ketone functional group . this compound is distinguished by its specific stereochemistry and biological activity .
List of Similar Compounds:- Sedoheptulose
- Mannoheptulose
These compounds share similar structural features but differ in their stereochemistry and biological functions .
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S)-2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3?,4?,5?,6?,7-/m0/s1 |
InChI Key |
NSQDEHXIGIPNHO-VICYTKJSSA-N |
Isomeric SMILES |
C(C1C(C([C@@](O1)(C(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


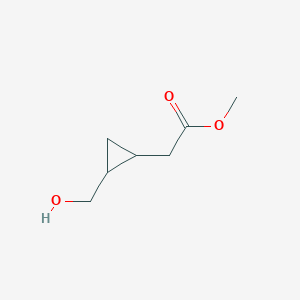
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
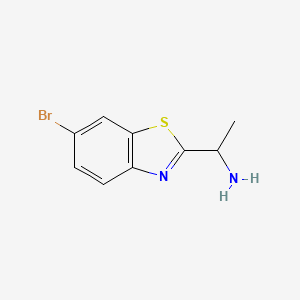
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
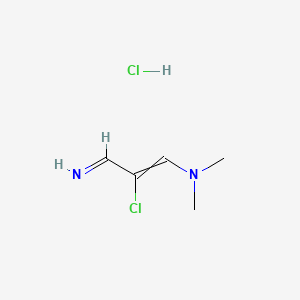
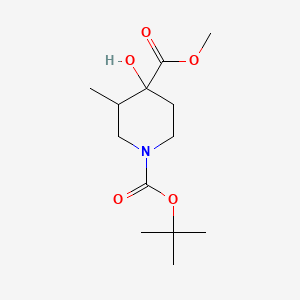
![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
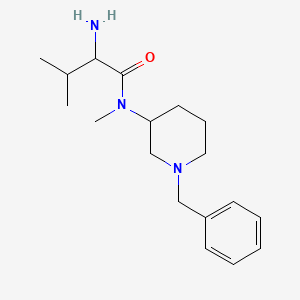
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
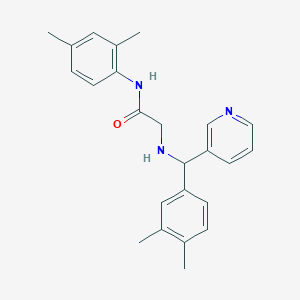
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
